![molecular formula C10H14BClO4 B2487691 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid CAS No. 2096331-35-8](/img/structure/B2487691.png)
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid
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Overview
Description
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2096331-35-8 . It has a molecular weight of 244.48 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BClO4/c1-6(2)16-9-5-7(11)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3
. This code represents the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .Scientific Research Applications
- Suzuki–Miyaura (SM) Cross-Coupling : This compound can serve as a boronic acid reagent in SM cross-coupling reactions. These reactions involve the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of carbon–carbon bonds. Researchers have employed 3-chloro-5-isopropoxy-4-methoxyphenylboronic acid as a substrate in SM reactions, enabling the synthesis of diverse organic compounds .
- When combined with benzene derivatives, this compound participates in iron-catalyzed oxidative coupling reactions. These reactions provide a route to functionalized aromatic compounds, which find applications in materials science and drug discovery .
- Researchers have explored the use of 3-chloro-5-isopropoxy-4-methoxyphenylboronic acid as a building block for designing microtubule inhibitors. These inhibitors disrupt microtubule dynamics, affecting cell division and potentially serving as antitumor agents .
- In the presence of chiral ligands, this compound can participate in rhodium-catalyzed arylation reactions. Additionally, it has been used in Dieckmann-type annulation reactions, leading to the formation of cyclic compounds with potential biological activity .
- 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid has been employed in copper-catalyzed oxidative N-arylation reactions. These transformations allow the introduction of aryl groups onto nitrogen-containing substrates, providing access to diverse heterocyclic compounds .
- Protodeboronation of pinacol boronic esters using this compound as a boronic acid reagent has been investigated. These reactions enable the conversion of boronic esters into other functional groups, expanding the synthetic toolbox for organic chemists .
Transition Metal-Catalyzed Cross-Coupling Reactions
Iron-Catalyzed Oxidative Coupling
Microtubule Inhibitors for Antitumor Activity
Rhodium-Catalyzed Arylation and Dieckmann-Type Annulation
Copper-Catalyzed Oxidative N-Arylation
Protodeboronation Reactions
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is likely related to its ability to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which has undergone oxidative addition with the electrophilic partner .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, it’s plausible that this compound could indirectly influence various biochemical pathways through its role in the synthesis of these active molecules.
Action Environment
The action, efficacy, and stability of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
properties
IUPAC Name |
(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-6(2)16-9-5-7(11(13)14)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCCQQHFRRHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid |
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